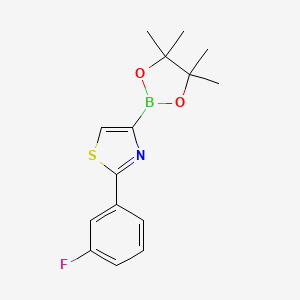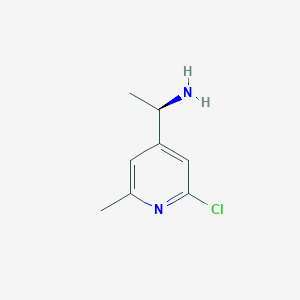![molecular formula C12H20BrNO2 B12283598 tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)
tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique molecular architecture, which includes a bromomethyl group and a tert-butyl ester. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the tert-butyl ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the ester group into an alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[24]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for the development of new drugs or as a probe to investigate biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the bromomethyl group and the spirocyclic core may impart unique pharmacological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6R)-6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (6R)-6-(methyl)-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
The uniqueness of tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate lies in the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing new functional groups and for studying the effects of halogenation on biological activity.
Properties
Molecular Formula |
C12H20BrNO2 |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
CKSFUKMGKUPNOG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


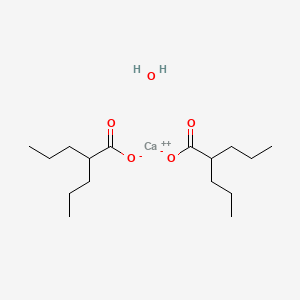

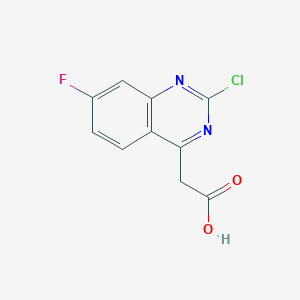

![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)
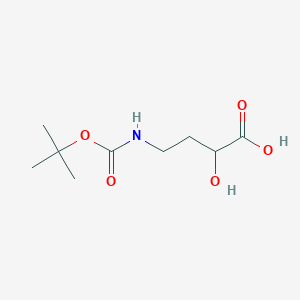

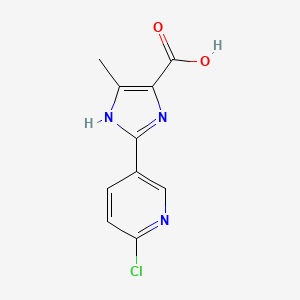
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
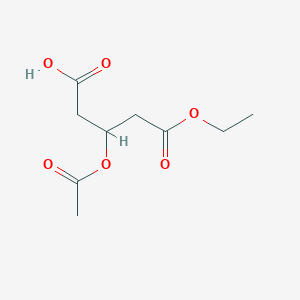
![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
